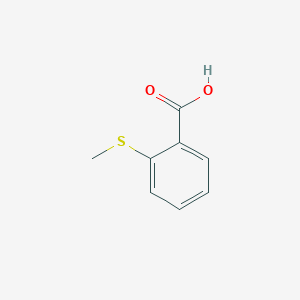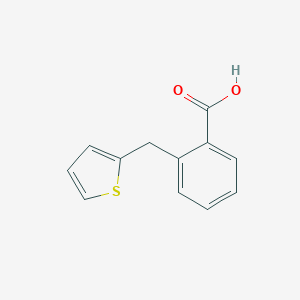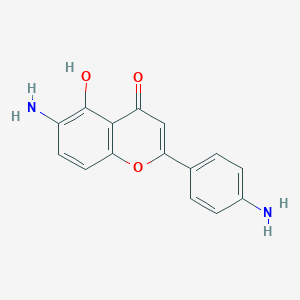
4',6-Diamino-5-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4',6-Diamino-5-hydroxyflavone (DAHF) is a flavonoid compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DAHF is a yellow crystalline powder that belongs to the class of flavonols and is a derivative of the natural compound flavone.
Applications De Recherche Scientifique
4',6-Diamino-5-hydroxyflavone has been extensively studied for its potential applications in medicine, biology, and chemistry. In medicine, 4',6-Diamino-5-hydroxyflavone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In biology, 4',6-Diamino-5-hydroxyflavone has been used to study the mechanism of action of various enzymes and proteins. In chemistry, 4',6-Diamino-5-hydroxyflavone has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 4',6-Diamino-5-hydroxyflavone is not fully understood. However, it has been suggested that 4',6-Diamino-5-hydroxyflavone exerts its effects by modulating various signaling pathways in cells. For example, 4',6-Diamino-5-hydroxyflavone has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of various enzymes, including tyrosinase and xanthine oxidase.
Biochemical and Physiological Effects:
4',6-Diamino-5-hydroxyflavone has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4',6-Diamino-5-hydroxyflavone has been found to exhibit antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4',6-Diamino-5-hydroxyflavone in lab experiments is its low toxicity. 4',6-Diamino-5-hydroxyflavone has been shown to exhibit low toxicity in various cell lines and animal models. Additionally, 4',6-Diamino-5-hydroxyflavone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4',6-Diamino-5-hydroxyflavone in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4',6-Diamino-5-hydroxyflavone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and diabetes. Additionally, future studies could focus on developing new synthetic methods for the production of 4',6-Diamino-5-hydroxyflavone and improving its solubility in water.
Méthodes De Synthèse
4',6-Diamino-5-hydroxyflavone can be synthesized using various methods, including chemical synthesis and biotransformation. The chemical synthesis method involves the reaction of 2,4-dihydroxyacetophenone with 4-nitroaniline and ammonium acetate in acetic acid. The product obtained is then reduced using sodium dithionite to yield 4',6-Diamino-5-hydroxyflavone. Biotransformation involves the use of microorganisms to convert natural compounds into 4',6-Diamino-5-hydroxyflavone. For example, the fungus Cunninghamella elegans can convert quercetin, a natural flavonoid, into 4',6-Diamino-5-hydroxyflavone.
Propriétés
Numéro CAS |
199460-13-4 |
|---|---|
Nom du produit |
4',6-Diamino-5-hydroxyflavone |
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
6-amino-2-(4-aminophenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,19H,16-17H2 |
Clé InChI |
WICZCOUMEPIGLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
Synonymes |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-5-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
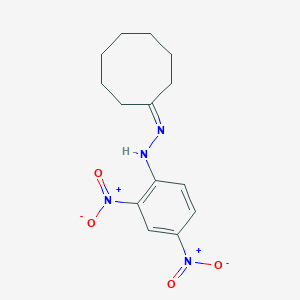
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
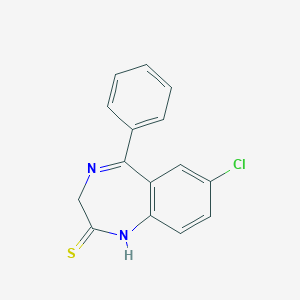
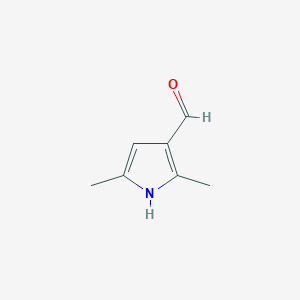
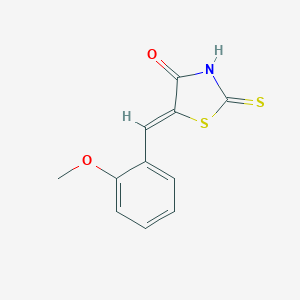
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)
